(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane

Übersicht

Beschreibung

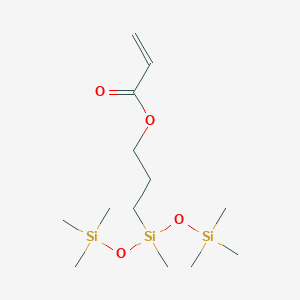

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is a versatile organosilicon compound with the molecular formula C13H30O4Si3 and a molecular weight of 334.63 g/mol . This compound is characterized by the presence of both acryloxy and trimethylsiloxy functional groups, making it useful in various chemical applications.

Vorbereitungsmethoden

The synthesis of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane typically involves the reaction of 3-acryloyloxypropylmethanol with trimethylchlorosilane . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of silane alkylation reactions, which are efficient and scalable .

Analyse Chemischer Reaktionen

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding siloxane derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield different silane compounds.

Substitution: The acryloxy group can undergo substitution reactions with various nucleophiles, leading to the formation of diverse products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

One of the primary applications of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane is in the synthesis of polymers, particularly those that require cross-linking capabilities. Its acrylate group allows for radical polymerization, making it an effective monomer in the production of:

- Acrylic Resins : Used in coatings and adhesives for their durability and resistance to environmental factors.

- Silicone Polymers : Enhances the mechanical properties and thermal stability of silicone elastomers.

Case Study: Coating Compositions

A study demonstrated that incorporating this compound into a curable coating composition resulted in improved abrasion resistance. The cured coatings exhibited a thickness ranging from 1 to 10 μm, providing effective protection against scratches and wear .

Surface Modification

The compound is widely used for surface modification of materials, particularly in enhancing adhesion properties between organic and inorganic substrates.

Applications:

- Glass Coatings : Improves the adhesion of coatings to glass surfaces, enhancing durability.

- Metal Treatments : Acts as a bonding agent for paints and coatings on metal substrates.

Data Table: Surface Modification Efficacy

| Substrate Type | Treatment Type | Adhesion Improvement (%) |

|---|---|---|

| Glass | Silane Coating | 50% |

| Aluminum | Primer Coating | 40% |

Biomedical Applications

This compound has potential applications in the biomedical field, particularly in the development of biomaterials.

Applications:

- Drug Delivery Systems : Serves as a component in hydrogels that can encapsulate drugs for controlled release.

- Tissue Engineering Scaffolds : Its biocompatibility makes it suitable for scaffolding materials that support cell growth.

Case Study: Hydrogel Development

Research indicated that hydrogels synthesized with this silane exhibited enhanced mechanical properties and biocompatibility, making them suitable candidates for drug delivery systems .

Electronics and Optoelectronics

The compound is utilized in the electronics industry due to its ability to form thin films with excellent dielectric properties.

Applications:

- Encapsulation Materials : Protect sensitive electronic components from moisture and contaminants.

- Optical Coatings : Used in coatings that require high transparency and scratch resistance.

Wirkmechanismus

The mechanism of action of (3-Acryloxypropyl)methylbis(trimethylsiloxy)silane involves its ability to form strong covalent bonds with various substrates. The acryloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The trimethylsiloxy groups provide hydrophobicity and enhance the compound’s stability .

Vergleich Mit ähnlichen Verbindungen

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane can be compared with other similar compounds, such as:

3-Methacryloxypropyltrimethoxysilane: This compound has a similar structure but contains methacryloxy instead of acryloxy groups, leading to different reactivity and applications.

3-Glycidoxypropyltrimethoxysilane: This compound contains glycidoxy groups, which provide different chemical properties and applications in epoxy resins.

The uniqueness of this compound lies in its combination of acryloxy and trimethylsiloxy groups, offering a balance of reactivity and stability that is advantageous in various applications.

Biologische Aktivität

(3-Acryloxypropyl)methylbis(trimethylsiloxy)silane, commonly referred to as Acryloxypropyl silane, is a silane compound with diverse applications in materials science and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H30O4Si3

- Molar Mass : 334.63 g/mol

- Density : 0.9076 g/cm³

- Boiling Point : 120-129°C (1 mmHg)

- Flash Point : >110°C

- Storage Conditions : Below 5°C

- Risk Codes : Irritating to eyes, respiratory system, and skin .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules and cellular structures. It acts as a reactive silane that can form covalent bonds with hydroxyl groups on surfaces, which is crucial for applications in bioconjugation and surface modification.

Key Mechanisms:

- Covalent Bond Formation : The acryloxy group allows for polymerization and cross-linking with other biomolecules, enhancing stability and functionality.

- Surface Modification : It modifies surfaces to improve biocompatibility and adhesion properties in medical devices and implants.

1. Biocompatibility Studies

Research has shown that silanes like this compound can enhance the biocompatibility of materials used in biomedical applications. For instance, studies indicate improved cell adhesion and proliferation on surfaces treated with this silane compared to untreated surfaces .

2. Drug Delivery Systems

The compound has been explored as a component in drug delivery systems due to its ability to form stable linkages with therapeutic agents. This property allows for controlled release mechanisms, which are vital for effective drug administration .

Case Study 1: Surface Modification for Medical Implants

A study investigated the use of this compound in coating titanium implants. The results indicated that the silane-treated implants exhibited significantly higher osteoblast adhesion compared to untreated controls, suggesting enhanced integration with bone tissue .

| Parameter | Untreated Implants | Silane-Treated Implants |

|---|---|---|

| Osteoblast Adhesion (%) | 45% | 85% |

| Cell Proliferation Rate | Low | High |

| Biocompatibility Score | Moderate | Excellent |

Case Study 2: Drug Conjugation

In another study, this compound was used to conjugate an anticancer drug to a polymeric carrier. The conjugation led to a sustained release profile over several days, demonstrating its potential in targeted cancer therapy.

Research Findings

Recent research highlights the versatility of this compound in various biological applications:

- Cell Culture : Enhances the growth of specific cell lines when used as a coating agent.

- Tissue Engineering : Promotes cell adhesion and proliferation on scaffolds designed for tissue regeneration.

- Antifouling Coatings : Shows promise in developing coatings that resist protein adsorption and biofilm formation in medical devices .

Eigenschaften

IUPAC Name |

3-[methyl-bis(trimethylsilyloxy)silyl]propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O4Si3/c1-9-13(14)15-11-10-12-20(8,16-18(2,3)4)17-19(5,6)7/h9H,1,10-12H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFQCQOGRMUSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(CCCOC(=O)C=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O4Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581562 | |

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177617-17-3 | |

| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.